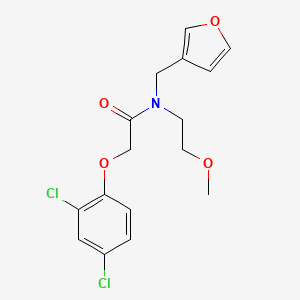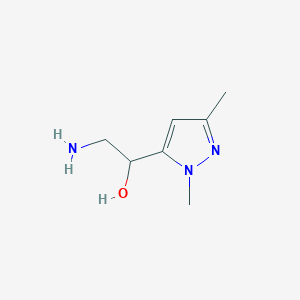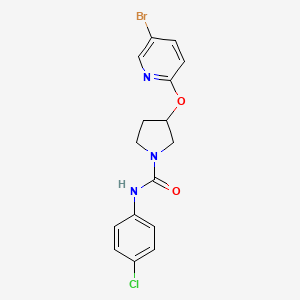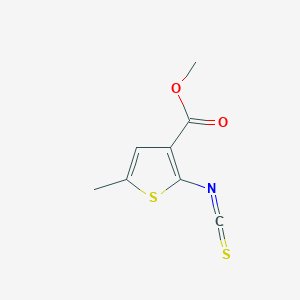
2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide, commonly known as "furanacetamide," is a synthetic compound with potential applications in scientific research. It belongs to the class of acetamide derivatives and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Herbicidal and Antifungal Applications
Research into chloroacetamide herbicides, including compounds with structural similarities to 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide, reveals their use in agriculture for controlling annual grasses and broad-leaved weeds across various crops such as cotton, maize, and soybeans Weisshaar & Böger, 1989. Moreover, compounds bearing resemblance in structural motifs have been investigated for their potential antifungal effects, demonstrating effectiveness against fungal species akin to ketoconazole, thus indicating their potential utility in the development of new antifungal agents Kaplancıklı et al., 2013.
Environmental Impact and Degradation
Investigations into the environmental impact and degradation pathways of chloroacetamide herbicides, including those structurally related to the queried compound, have provided insights into their persistence and behavior in agricultural settings. Studies have shown that these compounds' activity and soil reception can be significantly influenced by factors such as crop residue and irrigation practices Banks & Robinson, 1986. Understanding these interactions is crucial for developing strategies to minimize environmental impacts while maintaining their herbicidal efficacy.
Mechanistic Insights and Metabolism
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes has shed light on the metabolic pathways and potential health implications of exposure to these compounds. The studies highlight the complex metabolic activation pathways that may contribute to their carcinogenicity, emphasizing the importance of elucidating these mechanisms to assess health risks accurately Coleman et al., 2000.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4/c1-21-7-5-19(9-12-4-6-22-10-12)16(20)11-23-15-3-2-13(17)8-14(15)18/h2-4,6,8,10H,5,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXCLFFFJYOXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2968364.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2968366.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2968367.png)





![Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2968379.png)


![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)